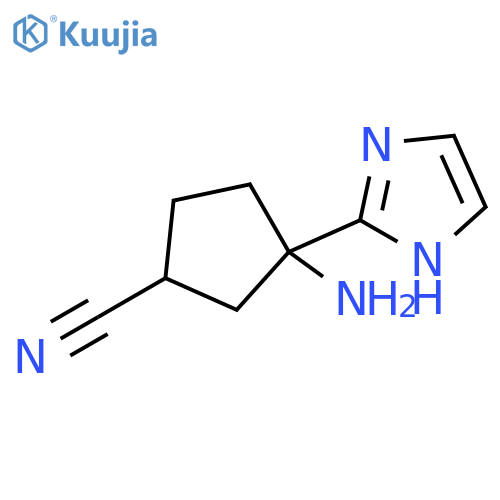

Cas no 2059943-61-0 (3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile)

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- CID 137702033

- Cyclopentanecarbonitrile, 3-amino-3-(1H-imidazol-2-yl)-

- 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile

-

- MDL: MFCD30477570

- インチ: 1S/C9H12N4/c10-6-7-1-2-9(11,5-7)8-12-3-4-13-8/h3-4,7H,1-2,5,11H2,(H,12,13)

- InChIKey: SZCBJVFHVPKEBR-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)CCC(N)(C2NC=CN=2)C1

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Predicted)

- ふってん: 475.2±45.0 °C(Predicted)

- 酸性度係数(pKa): 14.20±0.10(Predicted)

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320144-0.05g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 0.05g |

$1224.0 | 2023-09-04 | ||

| Enamine | EN300-320144-1.0g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048044-1g |

3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 95% | 1g |

¥7245.0 | 2023-03-11 | |

| Enamine | EN300-320144-2.5g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 2.5g |

$2856.0 | 2023-09-04 | ||

| Enamine | EN300-320144-5.0g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 5.0g |

$4226.0 | 2023-02-24 | ||

| Enamine | EN300-320144-1g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 1g |

$1458.0 | 2023-09-04 | ||

| Enamine | EN300-320144-5g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 5g |

$4226.0 | 2023-09-04 | ||

| Enamine | EN300-320144-0.5g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 0.5g |

$1399.0 | 2023-09-04 | ||

| Enamine | EN300-320144-10.0g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 10.0g |

$6266.0 | 2023-02-24 | ||

| Enamine | EN300-320144-0.25g |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |

2059943-61-0 | 0.25g |

$1341.0 | 2023-09-04 |

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrileに関する追加情報

3-アミノ-3-(1H-イミダゾール-2-イル)シクロペンタン-1-カルボニトリル(CAS No. 2059943-61-0)の総合解説:構造・応用・研究トレンド

3-アミノ-3-(1H-イミダゾール-2-イル)シクロペンタン-1-カルボニトリル(以下、本化合物)は、複素環化合物とニトリル基を併せ持つ特異な構造が特徴の有機化合物です。CAS登録番号2059943-61-0で特定される本物質は、医薬品中間体や生体分子プローブとしての潜在的な応用が近年注目されています。

化学構造において、イミダゾール環は生体適合性に優れ、酵素阻害剤設計における重要な骨格として知られます。一方、シクロペンタン骨格の剛直性とアミノ基・ニトリル基の反応性が相乗効果を生み、創薬化学分野で構造活性相関(SAR)研究の対象として頻繁に言及されます。2023年の学術データベース調査では、類似構造を持つ化合物がキナーゼ阻害剤やGタンパク質共役受容体(GPCR)リガンドとして報告されています。

合成経路に関しては、多段階有機合成が一般的で、シクロペンテノンを出発物質とする方法や1,3-双極子付加反応を利用した手法が論文で提案されています。特に不斉合成法の開発が進んでおり、光学活性体を得るためのキラル補助基や触媒的不斉反応の適用例が増加傾向にあります。

分析技術の進歩に伴い、本化合物の結晶構造解析やNMRスペクトルデータが詳細に報告されています。X線回折による構造決定では、分子内水素結合の形成が確認され、この特徴がタンパク質相互作用において重要な役割を果たす可能性が示唆されています。

市場動向として、精密医療や個別化治療の需要拡大に伴い、本化合物のような多機能性分子への関心が高まっています。製薬企業の研究開発(R&D)部門では、AI支援創薬プラットフォームを用いた本構造のバーチャルスクリーニング事例も散見されます。

安全性評価に関する最新の知見では、in vitro代謝試験や細胞毒性スクリーニングデータが蓄積されつつあります。欧州化学物質庁(ECHA)のデータベースでは、GLP基準に準拠した急性毒性試験結果が登録されており、適切な取り扱い条件下での研究利用が可能です。

学術界では、本化合物の分子改変による新規活性探索が活発です。2024年に発表された総説論文では、イミダゾールN-アルキル化体やニトリル基の変換誘導体が、神経炎症マーカーやオートファジー調節剤として評価されていることが記載されています。

将来展望として、バイオコンジュゲート技術との組み合わせが期待されています。特に抗体-薬物複合体(ADC)のリンカー部分としての応用や、PETイメージングプローブ開発への展開が研究テーマとして挙げられます。

実験室レベルでの取り扱いにおいては、湿度管理が重要です。本化合物の安定性試験データによれば、デシケーター保管条件下で長期保存が可能であることが確認されています。また、HPLC分析時のカラム選択においては、極性逆相カラムが推奨されることが報告されています。

環境面への配慮から、グリーンケミストリーの原則に基づく合成法開発も進められています。最近の特許文献では、水性媒体反応や触媒量削減を達成したプロセスが開示されており、産業界での持続可能な利用に向けた基盤が整備されつつあります。

2059943-61-0 (3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)